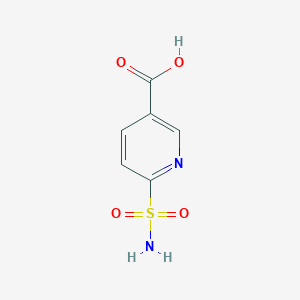

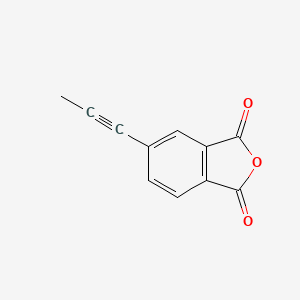

4-Acetylpyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 4-acetylpyridin-2(1H)-one involves various methods. One common approach is the condensation reaction between cyanoacrylamide derivatives (such as 2,4-dichloroaniline or 6-methyl 2-aminopyridine) and active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, cyanoacetamide, or ethyl acetoacetate). Piperidine is often used as a basic catalyst in this process. The resulting pyridinone derivatives exhibit diverse substitution patterns and can be further modified .

科学的研究の応用

- Application : Pyridinium salts are used in a wide range of research topics due to their diverse structures. They are found in many natural products and bioactive pharmaceuticals .

- Method : The review highlights the synthetic routes and reactivity of pyridinium salts .

- Results : Pyridinium salts have shown importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

- Application : A method for the perfluoroalkylative pyridylation of alkenes has been developed .

- Method : The method involves the homolysis of Rf X (X Br, I) bonds by the 4-cyanopyridine-boryl radicals generated from 4-cyanopyridine and B2pin2. Sequential addition of Rf in situ radicals to alkenes and the selective cross-coupling of the resulting alkyl radicals and 4-cyanopyridine-boryl radicals gives alkene difunctionalization products with a quaternary carbon center .

- Results : This method exhibits a broad substrate scope and good functional group compatibility .

Synthesis and Reactivity of Pyridinium Salts

Perfluoroalkylative Pyridylation of Alkenes

- Application : Pyridinium salts are important as pyridinium ionic liquids .

- Method : The synthesis and reactivity of pyridinium salts are highlighted in the review .

- Results : These ionic liquids have applications in a wide range of research topics .

- Application : Pyridinium salts have shown importance as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .

- Method : The review highlights the synthetic routes and reactivity of pyridinium salts .

- Results : These compounds have shown significant bioactivity, making them important in the field of medicinal chemistry .

- Application : Pyridinium salts have applications in biological issues related to gene delivery .

- Method : The review highlights the synthetic routes and reactivity of pyridinium salts .

- Results : These compounds have shown potential in the field of gene delivery .

- Application : The trans-dichloridoplatinum(II) complexes with 3-(4-acetylpyridine) have shown significant cytotoxic potential .

- Method : Comparative studies versus cisplatin were performed in HeLa, MRC-5 and MS1 cells .

- Results : The results revealed the significant cytotoxic potential of these complexes .

Pyridinium Ionic Liquids

Anti-Microbial, Anti-Cancer, Anti-Malarial and Anti-Cholinesterase Inhibitors

Applications in Biological Issues Related to Gene Delivery

Cytotoxic Potential of trans-Dichloridoplatinum(II) Complexes with 3-(4-acetylpyridine)

- Application : The magnetic properties of Co(N3)2(4acpy)2 have been thoroughly reexamined .

- Method : The study was conducted on both powder and well-oriented single crystal samples .

- Results : This azido-bridged cobalt compound of (4, 4) layer shows a weak-ferromagnetic state below TC ) 11.2 K .

- Application : A series of thiophene derivatives were synthesized by condensation of 5-nitro-2-thiophene carboxaldehyde with mono and diamines .

- Method : Various imidazole derivatives were obtained by condensing 4-(2- ethylamino)-1H-imidazole with 4-acetylpyridine, 2-acetylpyridine and 4-acetylbenzonitrile respectively .

- Results : The study resulted in the synthesis of various thiophene and imidazole derivatives .

Detailed Magnetic Studies on Co(N 2(4-acetylpyridine)2

Synthesis of Some Thiophene, Imidazole and Pyridine Derivatives

特性

IUPAC Name |

4-acetyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5(9)6-2-3-8-7(10)4-6/h2-4H,1H3,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXOPYHKDDAWCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=O)NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00614166 |

Source

|

| Record name | 4-Acetylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetylpyridin-2(1H)-one | |

CAS RN |

89791-83-3 |

Source

|

| Record name | 4-Acetylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00614166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1288636.png)

![5-Amino-3-methylbenzo[d]isoxazole](/img/structure/B1288665.png)